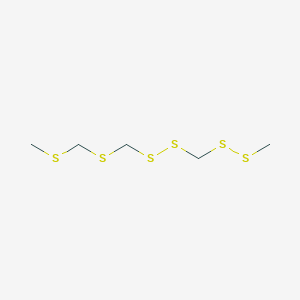

2,3,5,6,8,10-Hexathiaundecane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

423765-80-4 |

|---|---|

Molecular Formula |

C5H12S6 |

Molecular Weight |

264.6 g/mol |

IUPAC Name |

[(methyldisulfanyl)methyldisulfanyl]methylsulfanyl-methylsulfanylmethane |

InChI |

InChI=1S/C5H12S6/c1-6-3-8-4-10-11-5-9-7-2/h3-5H2,1-2H3 |

InChI Key |

FYYGDECIEDGXHY-UHFFFAOYSA-N |

Canonical SMILES |

CSCSCSSCSSC |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of 2,3,5,6,8,10 Hexathiaundecane

Isolation and Characterization from Botanical Sources, Specifically Scorodophloeus zenkeri

Scorodophloeus zenkeri, a tree native to tropical Africa, is renowned for its strong garlic-like odor, a characteristic attributed to its rich and complex profile of sulfur-containing compounds. archivepp.com Seminal research on the essential oil and bark extracts of this plant led to the successful isolation and identification of a series of alkylthiosulfides, including two isomers of hexathiaundecane. nih.gov

The isolation of these compounds from the complex matrix of the plant's essential oil required a combination of chromatographic techniques. While the specific details of the isolation of 2,3,5,6,8,10-Hexathiaundecane are not extensively documented in readily available literature, the general approach for separating such volatile compounds involves initial extraction followed by high-resolution chromatographic methods.

The characterization of these isolated polythiaalkanes would have relied on a suite of spectroscopic techniques. Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern, providing vital clues about the compound's structure. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, would be indispensable for elucidating the precise connectivity of the atoms within the molecule, confirming the linear chain and the positions of the sulfur and carbon atoms.

Table 1: Polythiaalkanes Identified in Scorodophloeus zenkeri

| Compound Name | Molecular Formula |

| 2,3,5-Trithiahexane | C3H8S3 |

| 2,3,4,6-Tetrathiaheptane | C3H8S4 |

| 2,4,5,7-Tetrathiaoctane | C4H10S4 |

| 2,4,5,7,9-Pentathiadecane | C5H12S5 |

| Hexathiaundecane (isomers) | C5H12S6 |

Proposed Biosynthetic Pathways for Linear Polythiaalkanes in Natural Systems

The biosynthesis of linear polythiaalkanes like this compound in plants is a complex process that is not yet fully understood. However, it is widely accepted that these compounds originate from the metabolism of sulfur-containing amino acids, primarily cysteine and methionine.

The biosynthesis is thought to involve a series of enzymatic reactions that facilitate the formation of sulfur-sulfur bonds (disulfides, trisulfides, and higher polysulfides). Key precursor molecules are likely reactive sulfur species derived from the breakdown of glucosinolates or other sulfur-containing secondary metabolites. These precursors can then undergo enzyme-mediated condensation and elongation reactions to form the characteristic linear chains of alternating carbon and sulfur atoms.

While the specific enzymes responsible for the assembly of this compound have not been definitively identified, research into the biosynthesis of other sulfur compounds in plants, such as those in garlic (Allium sativum) and shiitake mushrooms (Lentinula edodes), provides valuable models for the potential pathways involved. These pathways often involve enzymes such as alliinases and lachrymatory-factor synthases, which catalyze the transformation of stable sulfur precursors into reactive intermediates that can then combine to form a variety of organosulfur compounds.

Advanced Methodologies for Extraction, Enrichment, and Analytical Identification from Complex Biological Matrices

The study of volatile and often unstable compounds like this compound from the intricate chemical tapestry of a plant requires sophisticated and sensitive analytical techniques.

Extraction and Enrichment:

The initial step of isolating these compounds from the plant material typically involves methods that are suitable for volatile and semi-volatile compounds. Steam distillation or solvent extraction are common first steps to obtain an essential oil or a crude extract. To selectively isolate and concentrate the polythiaalkanes from this complex mixture, further fractionation is necessary. Techniques such as solid-phase extraction (SPE) or preparative gas chromatography (prep-GC) can be employed to enrich the fraction containing the target compounds.

Analytical Identification:

For the definitive identification of this compound, a combination of high-resolution chromatographic separation and spectroscopic detection is essential.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile compounds. The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then bombards the eluted compounds with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries or through detailed interpretation.

High-Performance Liquid Chromatography (HPLC): While GC-MS is ideal for volatile compounds, HPLC can also be a powerful tool, particularly for less volatile or thermally unstable sulfur compounds. When coupled with detectors such as a UV detector or a mass spectrometer (LC-MS), HPLC can provide excellent separation and identification capabilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of a novel or complex molecule like this compound, NMR spectroscopy is unparalleled. After isolation of a pure sample, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment and connectivity of each atom in the molecule, allowing for a complete and accurate structure determination.

The application of these advanced analytical methodologies is crucial for advancing our understanding of the chemical diversity of the natural world and for uncovering the intricate biosynthetic pathways that lead to the formation of unique molecules like this compound.

Chemical Reactivity and Transformations of 2,3,5,6,8,10 Hexathiaundecane Analogues

Oxidation Chemistry of Thioether Functionalities

The sulfur atoms in thioether chains are susceptible to oxidation, allowing for the synthesis of new classes of polymers with modified physical and chemical properties. The controlled oxidation of polythioethers can yield either polysulfoxides or polysulfones, depending on the reaction conditions and the oxidant used.

The conversion of polythioethers into their corresponding poly(sulf)oxides and poly(sulf)ones is a powerful method for tuning material properties. rsc.org The oxidation state of the sulfur atoms significantly impacts characteristics such as thermal stability and solubility. nih.gov The selective synthesis of these materials hinges on the careful choice of oxidizing agent.

For instance, the oxidation of polysulfide latexes in a waterborne environment demonstrates a high degree of selectivity. nih.gov The use of tert-butyl hydroperoxide as an oxidant leads to the formation of pure polysulfoxides, even over extended reaction times. In contrast, hydrogen peroxide is a stronger oxidant that facilitates the conversion to fully formed polysulfones, typically within 24 hours. nih.gov This approach avoids the use of volatile organic solvents and prevents overoxidation, which can lead to chain degradation. nih.gov

The general scheme for this transformation can be summarized as follows:

Polythioether to Polysulfoxide : Achieved with milder oxidants (e.g., tert-butyl hydroperoxide).

Polythioether to Polysulfone : Requires stronger oxidants (e.g., hydrogen peroxide). nih.gov

The properties of the resulting polymers are markedly different. Oxidation of a poly(ether-thioether) (PETE) to its corresponding poly(ether-sulfoxide) (PESO) and poly(ether-sulfone) (PES) derivatives leads to a significant increase in the glass transition temperature (Tg), from -64 °C for PETE-1 to -36 °C for PESO-1 and -26 °C for PES-1. acs.org

| Parent Polymer | Oxidant | Product | Key Findings | Reference |

|---|---|---|---|---|

| Polysulfide Latexes | tert-Butyl Hydroperoxide | Polysulfoxide | Selective formation of pure polysulfoxides. | nih.gov |

| Polysulfide Latexes | Hydrogen Peroxide | Polysulfone | Complete conversion to polysulfones within 24 hours. | nih.gov |

| Poly(ether-thioether) | Not specified | Poly(ether-sulfoxide) / Poly(ether-sulfone) | Significant increase in glass transition temperature upon oxidation. | acs.org |

Understanding the mechanisms of sulfur oxidation and reduction is crucial for controlling these transformations. While oxidation creates sulfoxides and sulfones, specific reagents can reverse this process. The deoxygenation of sulfoxides back to sulfides can be efficiently achieved using phosphorus trichloride (B1173362) (PCl₃). researchgate.net This reaction is notable for its mild conditions and high efficiency, providing an alternative to methods that require harsh conditions or expensive reagents. researchgate.net

The proposed mechanism for the PCl₃-mediated reduction involves the initial nucleophilic attack of the sulfoxide (B87167) oxygen onto the phosphorus atom of PCl₃. This forms a P-O bond and generates a chlorophosphonium intermediate. Subsequent steps involve the departure of a leaving group and the formation of the sulfide (B99878) and phosphorus oxychloride (POCl₃) as a byproduct. This process is highly effective for a variety of sulfoxides. researchgate.net

Other reagents have also been developed for sulfoxide reduction, often involving complex mechanisms. For example, visible-light photoredox catalysis can facilitate deoxygenation through a radical chain mechanism initiated by a photocatalyst. acs.org Another approach uses a combination of triphenylphosphine (B44618) (Ph₃P) and thionyl chloride (SOCl₂), which reduces sulfoxides to sulfides in excellent yields at room temperature. researchgate.net

Directed Carbon-Hydrogen Functionalization Mediated by Thioether Directing Groups

In recent years, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for molecular synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.govrsc.orgrsc.org Thioether groups have proven to be effective directing groups in these reactions, coordinating to a metal catalyst and guiding it to a specific C-H bond, enabling site-selective functionalization at remote positions. nih.govsemanticscholar.org

The thioether group can effectively direct the functionalization of C(sp²)-H bonds, which are typically found in aromatic rings (arenes). nih.gov This strategy allows for reactions such as olefination, arylation, acetoxylation, and amination to occur at positions ortho to the group to which the thioether is attached. rsc.orgacs.org

Palladium(II) catalysts are commonly used for these transformations. nih.govrsc.org In 2012, a significant breakthrough was the report of a Pd(II)-catalyzed olefination of unactivated arenes where the thioether served as the sole directing group. nih.govacs.org The proposed mechanism involves the coordination of the thioether's sulfur atom to the palladium center, followed by the activation of a nearby C-H bond to form a cyclometalated intermediate. nih.govrsc.org This intermediate then reacts with the coupling partner (e.g., an alkene) to form the final product. nih.gov

Rhodium(III) and Iridium(III) catalysts have also been successfully employed for thioether-directed C(sp²)-H amination reactions, demonstrating the versatility of this approach with different transition metals and nitrogen sources. researchgate.netresearchgate.net

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Olefination | Pd(OAc)₂ | First use of thioether as a sole directing group for this transformation. | nih.govacs.org |

| Acetoxylation | Pd(OAc)₂ with PhI(OAc)₂ | Proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. | nih.govrsc.org |

| Acylation | Pd(II) with various oxidants | Tolerates a range of functional groups on the thioether substrate. | nih.gov |

| Amination | CpIr(III) or CpRh(III) | Represents the first example of thioether-directed C-H amination with these catalysts. | researchgate.net |

Functionalizing C(sp³)-H bonds—the saturated C-H bonds in alkyl chains—is significantly more challenging than activating C(sp²)–H bonds due to their higher bond dissociation energies and lower acidity. nih.gov However, the use of directing groups has enabled progress in this area.

While monodentate thioether groups are effective for C(sp²)-H activation, the functionalization of C(sp³)-H bonds often requires bidentate directing groups, which bind more strongly to the metal catalyst. nih.gov For example, S,O-bidentate or S,N-bidentate directing groups have been used in palladium-catalyzed arylations of C(sp³)-H bonds. nih.govsemanticscholar.org

More recently, strategies have been developed that use native aryl alkyl thioethers as monodentate directing groups for enantioselective C(sp³)-H activation. nih.gov These methods exploit the transient chirality of the sulfur atom upon coordination to a chiral catalyst to control the stereochemical outcome of the reaction. nih.gov Nickel-hydride catalysts have also been employed in a thioether-directed strategy for the remote amidation of methylene (B1212753) C–H bonds in unactivated alkenes, showcasing remarkable regioselectivity. polyu.edu.hk

The selectivity of C-H functionalization reactions is highly dependent on the design of the catalyst system, particularly the ligands coordinated to the transition metal. nih.govsnnu.edu.cn The development of new ligands is a central theme in advancing site-selective transformations. scripps.edu

For challenging remote C-H functionalizations, bifunctional ligands that actively participate in the C-H cleavage step have been developed. scripps.edu These ligands can accelerate the reaction and control selectivity. For instance, mono-N-protected amino acid (MPAA) ligands have been instrumental in developing the first general chiral palladium catalysts for enantioselective C(sp³)-H activation. scripps.edu

Another powerful strategy involves using templates that position the catalyst over a specific remote C-H bond, overriding the intrinsic reactivity of the substrate. scripps.edunih.gov This "template algorithm" relies on distance and geometry as key parameters to differentiate between multiple, electronically similar C-H bonds, enabling a high degree of control over site selectivity. scripps.edunih.gov The design of dirhodium catalysts with bulky ligands has also been shown to achieve site-selective functionalization at primary C-H bonds, which are typically the least reactive. nih.gov The continuous development of new catalysts and ligands is crucial for expanding the scope and applicability of C-H functionalization chemistry. snnu.edu.cn

Reactions with Electrophiles and Nucleophiles at Sulfur Centers

The sulfur chain in 2,3,5,6,8,10-hexathiaundecane analogues is the primary site of chemical reactivity. The sulfur atoms, with their multiple lone pairs of electrons, can act as nucleophiles, while the polarizability of the sulfur-sulfur bonds also allows them to be susceptible to electrophilic attack.

Divalent sulfur compounds are generally highly nucleophilic. razi.ac.ir The nucleophilicity of the sulfur atoms in a polysulfide chain is a key determinant of their chemical behavior. Thiolate conjugate bases are excellent nucleophiles in SN2 reactions. libretexts.org While the basicity of ethers is significantly greater than that of analogous sulfides, the nucleophilicity of sulfur is much higher than that of oxygen. libretexts.org This enhanced nucleophilicity leads to a variety of electrophilic substitutions at the sulfur atom that are not typically observed for oxygen. libretexts.org For instance, sulfides readily react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org

Organic polysulfides can undergo alkaline hydrolysis, leading to the formation of both nucleophilic hydrosulfide/polysulfide species and electrophilic sulfenic acid species. nih.govnih.gov This hydrolysis equilibrium can be shifted by the presence of electrophiles. nih.govnih.gov Strong electrophilic alkylating agents can significantly enhance the hydrolysis of polysulfides. nih.gov The presence of hydroxyl groups, however, can protect polysulfides from this hydrolysis-dependent degradation. nih.gov

The reaction of polysulfides with nucleophiles is a fundamental aspect of their chemistry. Studies have shown that polysulfide intermediates can undergo various decomposition mechanisms, including unimolecular cyclization, nucleophilic degradation, and scrambling reactions. chemrxiv.org For long-chain polysulfides, intramolecular cyclization is often the most favorable decomposition pathway. researchgate.net In the case of shorter polysulfides, a combination of unimolecular decomposition and nucleophilic attack is more likely. researchgate.net The reaction of elemental sulfur and polysulfides with nucleophiles like cyanide and phosphines has been computationally studied, revealing that the Foss-Bartlett mechanism is the most probable pathway for nucleophilic decomposition of polysulfide intermediates with good leaving groups. researchgate.net

The table below summarizes the reactivity of various organic polysulfide analogues with different electrophiles and nucleophiles.

| Polysulfide Analogue | Reagent (Electrophile/Nucleophile) | Reaction Type | Products | Reference(s) |

| Dialkyl Trisulfides | Boron Trifluoride Etherate (BF₃OEt₂) | Disproportionation | Dialkyl Disulfides, Dialkyl Tetrasulfides | oup.com |

| Di-p-chlorophenyl Tetrasulfide | Rubber (Olefin) | Addition to double bond | Insoluble sulfur-containing product | allenpress.com |

| Dicyclohexyl Tetrasulfide | Heat (in cyclohexane) | Disproportionation | Lower and higher polysulfides | allenpress.com |

| Diethyl Disulfide, Trisulfide, and Tetrasulfide | Phase Transfer Catalyst | Synthesis | Mixture of diethyl polysulfides | syxbsyjg.com |

| Organic Polysulfides (R-Sₙ-R') | Alkaline Hydrolysis | Hydrolysis | R-Sₙ₋₁H, R'SOH | nih.govnih.gov |

| Polysulfide Intermediates | Cyanide, Phosphines | Nucleophilic Decomposition | Thiocyanate, Phosphine (B1218219) Sulfides | researchgate.netresearchgate.net |

Thermal and Photochemical Transformations of Polysulfur Chains

The stability of the sulfur-sulfur bonds in this compound analogues is significantly influenced by heat and light. These external stimuli can induce cleavage of the S-S bonds, leading to a variety of transformation products through radical or ionic pathways.

Thermal Transformations:

The thermal decomposition of organic polysulfides is a critical factor in their application and stability. At temperatures around 140°C, organic polysulfides undergo disproportionation through the thermal fission of S-S bonds and subsequent recombination of the resulting radical fragments. allenpress.com This process leads to a mixture of lower and higher polysulfides. allenpress.com For example, heating dicyclohexyl tetrasulfide results in its decomposition into other polysulfides. allenpress.com In the presence of olefins, the radical fission products can add to the double bonds, forming mixed mono- and polysulfides. allenpress.com

A study on a mixed sulfiding agent containing diethyl disulfide, diethyl trisulfide, and diethyl tetrasulfide showed a wide decomposition temperature range from 50°C to 235°C. syxbsyjg.com The thermal degradation of individual polysulfide ions in alkaline conditions has also been investigated, revealing that the decomposition rate increases with temperature. ncsu.edu The energy of activation for thermal degradation was found to decrease as the length of the sulfur chain increased, which is consistent with the observed stabilities of the individual polysulfide species. ncsu.edu

Photochemical Transformations:

Photolysis of organic polysulfides typically involves the homolytic cleavage of the S-S bonds upon irradiation with light of appropriate wavelength, leading to the formation of thiyl radicals. mundialsiglo21.comiwaponline.com For instance, photolysis of dialkyl disulfides in a rigid glass at 77 K results in the formation of radical species. scispace.com The subsequent reactions of these radicals can lead to a variety of products.

The photolysis of di-tert-butyl tetrasulfide at 308 nm produces a transient species identified as the perthiyl radical, which absorbs at 375 nm. rsc.org This radical species decays rapidly, leading to the reformation of the original tetrasulfide. rsc.org The presence of molecular oxygen can influence the fate of these photochemically generated radicals. mundialsiglo21.com

The table below provides a summary of the thermal and photochemical transformations observed for various organic polysulfide analogues.

| Polysulfide Analogue | Transformation Type | Conditions | Key Findings/Products | Reference(s) |

| Dicyclohexyl Tetrasulfide | Thermal Decomposition | 140°C in cyclohexane | Disproportionation to lower and higher polysulfides | allenpress.com |

| Diethyl Polysulfides | Thermal Decomposition | 50°C - 235°C | Wide decomposition range | syxbsyjg.com |

| Polysulfide Ions (S₃²⁻ to S₆²⁻) | Thermal Degradation | 95°C - 170°C in alkaline media | Decomposition rate increases with temperature and chain length | ncsu.edu |

| Dialkyl Disulfides | Photolysis | 77 K in rigid glass | Formation of radical species | scispace.com |

| Di-tert-butyl Tetrasulfide | Photolysis | 308 nm | Formation of transient perthiyl radical | rsc.org |

| Organic Trisulfanes (Penicillamine or Cysteine) | Photolysis | Mercury lamp | Formation of thiyl radicals | mundialsiglo21.com |

Coordination Chemistry of 2,3,5,6,8,10 Hexathiaundecane As a Multidentate Ligand

Principles of Polythiaether Ligand Design for Transition Metal Complexation

The design of polythiaether ligands for transition metal complexation is guided by several key principles aimed at controlling the structure, stability, and reactivity of the resulting metal complexes. Polythiaethers, as soft donors, exhibit a strong affinity for soft transition metal ions such as copper(I), silver(I), gold(I), palladium(II), platinum(II), and mercury(II), in accordance with Hard-Soft Acid-Base (HSAB) theory.

The flexibility of the open-chain structure of ligands like 2,3,5,6,8,10-Hexathiaundecane allows them to adapt to the preferred coordination geometries of various metal centers. This conformational adaptability enables the ligand to encapsulate the metal ion, forming stable chelate rings. The number and spacing of the sulfur atoms are critical design elements. For a hexathiaether, the arrangement of six donor atoms provides the potential for high coordination numbers or the formation of polynuclear complexes where the ligand bridges multiple metal centers.

Chelation and Macrocyclic Effects in Linear Polysulfur Donor Ligands

The chelate effect is a significant driving force in the formation of stable complexes with multidentate ligands like this compound. This effect describes the enhanced stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. The thermodynamic basis for the chelate effect is primarily entropic. When a multidentate ligand replaces several monodentate ligands, there is a net increase in the number of free molecules in the system, leading to a positive change in entropy and a more favorable Gibbs free energy of formation.

For a linear hexasulfur (B3047346) ligand, the potential to form multiple chelate rings with a single metal ion would result in a substantial chelate effect, leading to high thermodynamic stability. The size of the chelate rings formed is also crucial; five- and six-membered rings are generally the most stable due to minimal ring strain. The structure of this compound allows for the formation of such stable chelate rings upon coordination.

While this compound is a linear ligand, it is informative to consider the macrocyclic effect for comparison. The macrocyclic effect is an additional enhancement in stability observed for cyclic ligands compared to their acyclic counterparts. This is attributed to a smaller entropic penalty upon coordination, as the cyclic ligand is already "pre-organized" for binding. Although not a macrocycle, the flexibility of a long-chain linear polythiaether allows it to wrap around a metal ion in a pseudo-macrocyclic fashion, capturing some of this enhanced stability.

Synthesis and Structural Elucidation of Metal-Polythiaether Coordination Complexes

The synthesis of metal-polythiaether complexes typically involves the direct reaction of the polythiaether ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to dissolve both the ligand and the metal salt and to facilitate the complexation reaction. For air-sensitive metal ions, the synthesis is often carried out under an inert atmosphere.

Linear polythiaether ligands can adopt various coordination modes depending on the metal ion's size, electronic configuration, and the ligand-to-metal ratio. A hexadentate ligand like this compound could theoretically coordinate to a single metal ion in a hexadentate fashion, potentially leading to an octahedral geometry. However, steric constraints might favor lower denticity, with some sulfur atoms remaining uncoordinated or bridging to another metal center.

For instance, with palladium(II), which has a strong preference for square planar geometry, a linear tetrathiaether ligand has been observed to coordinate in a distorted octahedral fashion, with the two inner sulfur atoms and two chloride ions forming the square plane and the two terminal sulfur atoms weakly coordinating at the axial positions researchgate.net. It is plausible that this compound could adopt a similar coordination mode with Pd(II) or other d⁸ metals, or it could act as a tetradentate ligand to satisfy the square planar preference.

With metal ions that favor higher coordination numbers, such as molybdenum(0), a linear trithiaether has been shown to coordinate in a facial tridentate manner in an octahedral complex acs.org. Extrapolating from this, this compound could potentially bind to two metal centers as a bridging bis-tridentate ligand.

Table 1: Representative Coordination Geometries of Metal Complexes with Thiaether Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Pd(II) | Linear Tetrathiaether | Distorted Octahedral | researchgate.net |

| Mo(0) | Linear Trithiaether | Octahedral | acs.org |

| Ni(II) | Azo-Schiff Base | Square Planar | nih.gov |

| Co(II) | Pyridine N-oxide | Trigonal-Bipyramidal | nih.gov |

The characterization of metal-polythiaether complexes relies on a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in solution. Upon coordination to a metal, the chemical shifts of the protons and carbons in the polythiaether backbone will change compared to the free ligand. These changes provide information about the coordination mode and the conformation of the ligand in solution. For diamagnetic complexes, such as those of Pd(II), sharp NMR signals are typically observed. In a study of palladium(II) complexes with pyridine-type ligands, the coordination was confirmed by shifts in the proton NMR signals of the ligand upon complexation.

Table 2: Illustrative Spectroscopic Data for Metal-Thiaether Complexes

| Complex Type | Technique | Observed Feature | Significance |

|---|---|---|---|

| Pd(II)-Tetrathiaether | X-ray Diffraction | Pd-S (equatorial) ~2.3 Å, Pd-S (axial) > 2.8 Å | Confirms distorted octahedral geometry and differing bond strengths. researchgate.net |

| Mo(0)-Trithiaether | X-ray Diffraction | Facial coordination of the three sulfur atoms. | Demonstrates a common binding mode for tridentate thioethers. acs.org |

| Pd(II)-Phosphine | ³¹P NMR | Shift in ³¹P chemical shift upon coordination. | Confirms coordination of phosphorus and provides insight into the electronic environment. |

The electronic structure and bonding in metal-polythiaether complexes are primarily described by ligand field theory. Thiaether sulfur atoms are generally considered weak-field ligands, leading to high-spin complexes for metal ions where both high- and low-spin states are possible, such as iron(II) and cobalt(II). The d-orbital splitting in these complexes will be relatively small.

The electronic spectra (UV-Vis-NIR) of these complexes can provide valuable information about the electronic structure. The spectra are typically characterized by ligand-to-metal charge transfer (LMCT) bands, as the sulfur-based ligands are relatively easy to oxidize. For complexes of d⁸ metals like Pd(II) and Pt(II) in a square planar geometry, d-d transitions can also be observed, although they are often weak.

The nature of the metal-sulfur bond has both σ-donor and π-acceptor character. The sulfur lone pairs donate electron density to the metal center to form a σ-bond. Additionally, the empty d-orbitals on the sulfur can accept electron density from filled d-orbitals on the metal through π-backbonding, particularly with electron-rich metal centers in low oxidation states.

Ligand Exchange Reactions and Dynamic Behavior of Metal-Polythiaether Complexes

Metal-polythiaether complexes can undergo ligand exchange reactions, where the polythiaether ligand is replaced by another ligand, or where ancillary ligands in the coordination sphere are substituted. The lability of the metal-sulfur bonds depends on several factors, including the nature of the metal ion, the chelate effect, and the steric properties of the ligands.

Due to the significant chelate effect of multidentate ligands like this compound, their complexes are expected to be relatively inert towards complete ligand dissociation. However, partial dissociation of the flexible chain could occur, leading to dynamic behavior in solution. For example, one of the terminal sulfur atoms might reversibly dissociate and be replaced by a solvent molecule.

Variable-temperature NMR spectroscopy is a key technique for studying such dynamic processes. Changes in the NMR spectrum as a function of temperature can provide information on the rates and thermodynamics of these exchange processes. For example, if a ligand is undergoing a conformational change or a partial dissociation that is fast on the NMR timescale at room temperature, cooling the sample may slow down the process enough to observe distinct signals for the different species or conformations.

In the context of linear polythiaethers, the flexibility of the ligand backbone can lead to fluxional behavior, where the ligand undergoes rapid conformational changes in solution, sometimes leading to the equivalence of chemically inequivalent protons or carbons in the NMR spectrum at higher temperatures.

Theoretical and Computational Studies of 2,3,5,6,8,10 Hexathiaundecane

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Table 1: Hypothetical Data Table for Quantum Chemical Properties of 2,3,5,6,8,10-Hexathiaundecane

| Property | Calculated Value (Hypothetical) | Method/Basis Set |

| Ground State Energy | - | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | - | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | - | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | - | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | - | DFT/B3LYP/6-311+G(d,p) |

This table is for illustrative purposes only, as specific data for this compound is not available.

Conformational Analysis and Energetics of Linear Polythiaalkanes

The flexibility of the single bonds in linear polythiaalkanes like this compound allows for a multitude of spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements by calculating their relative energies. nih.gov For linear alkanes, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. nih.gov The introduction of multiple sulfur atoms would introduce additional factors, such as the longer C-S and S-S bonds and different van der Waals radii, which would influence the conformational preferences. Computational methods can map the potential energy surface as a function of dihedral angles to identify energy minima corresponding to stable conformers. ethz.ch

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with each other and with solvent molecules. nih.govdovepress.com For this compound, MD simulations could predict its behavior in different solvents, its aggregation properties, and the nature of its intermolecular forces, which are likely to be dominated by van der Waals interactions and dipole-dipole forces. lumenlearning.commsu.edutsijournals.comlibretexts.org Such simulations are computationally intensive but offer invaluable insights into the macroscopic properties of a substance based on its molecular behavior. nih.gov

Mechanistic Studies of Reactivity and Ligand Binding using Computational Methods

Computational methods are powerful tools for elucidating reaction mechanisms and predicting how a molecule might interact with a biological target. arxiv.orgdrughunter.comfrontiersin.org For this compound, which has been identified in plants with antimicrobial properties, computational docking and molecular dynamics simulations could be used to model its binding to specific enzymes or proteins in microorganisms. grafiati.comsapub.org These studies could reveal the key interactions responsible for its biological activity and guide the design of more potent analogues. However, no such specific computational studies on the ligand binding of this compound have been published.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. libretexts.orgmsu.edumasterorganicchemistry.com Calculating the theoretical NMR chemical shifts and coupling constants, as well as the vibrational frequencies and their intensities for IR spectroscopy, can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra. acs.orgd-nb.info For this compound, predicted spectra would serve as a valuable reference for its identification in natural extracts or synthetic mixtures.

Advanced Materials Science and Non Biological Applications of Polythiaalkanes

Integration in Polymer Electrolytes and Ion Exchange Materials

Currently, there is a lack of specific research data on the integration of 2,3,5,6,8,10-hexathiaundecane in polymer electrolytes or ion exchange materials. The inherent structure of polythiaalkanes, with their multiple sulfur atoms, suggests a potential for coordinating with metal ions, a key characteristic for materials used in polymer electrolytes. The lone pairs of electrons on the sulfur atoms could theoretically interact with cations, facilitating ionic transport. However, without experimental evidence or dedicated studies on this compound, its efficacy and behavior in such systems remain hypothetical. Similarly, the suitability of this compound for use in ion exchange resins has not been investigated.

Utilization in Organic Electronics and Advanced Material Design

The application of this compound in the field of organic electronics and advanced material design is not documented in the available scientific literature. Organic electronic materials often rely on conjugated systems to facilitate charge transport, a feature that is absent in the saturated backbone of this compound. While sulfur-containing compounds are integral to many advanced materials, the specific properties and potential of this hexathiaundecane in creating novel materials with unique electronic or optical properties have not been a subject of published research.

Catalytic Applications Beyond Direct Coordination (e.g., selective chlorination of phenols)

There is no direct evidence in the reviewed literature of this compound being used as a catalyst for reactions such as the selective chlorination of phenols. While some polythiaalkanes have been explored as catalysts to overcome the volatility of certain sulfides in such reactions, specific studies identifying this compound for this purpose are absent. The catalytic activity of sulfur compounds can be highly specific to their structure, and therefore, the potential of this particular hexathiaundecane as a catalyst remains unconfirmed.

Sensing and Detection Technologies Employing Sulfur-Containing Ligands

The use of this compound in sensing and detection technologies has not been reported. Sulfur-containing ligands are widely used in the development of chemical sensors due to their ability to bind with various metal ions and other analytes. The multiple sulfur atoms in this compound make it a theoretical candidate for such applications. However, no studies have been published that demonstrate its use as a ligand in a sensor for the detection of any specific substance.

Industrial Chemical Intermediates and Additives

Information regarding the use of this compound as an industrial chemical intermediate or additive is not available in the public domain. Its primary identification has been as a natural product found in the essential oil of Scorodophloeus zenkeri, a plant native to Cameroon. thieme-connect.comd-nb.infospringermedizin.descispace.comarchivepp.com This compound, along with other polysulfides, has been noted for its antimicrobial and antifungal activities. thieme-connect.comarchivepp.comnih.govscispace.comresearchgate.netnih.gov One study also included it in a group of sulfur-rich compounds that were observed to affect the synthesis of cellular ATP. thieme-connect.comnih.govscispace.com

The following table summarizes the documented biological activities of this compound.

| Biological Activity | Organism(s) | Reference(s) |

| Antimicrobial Activity | Gram-positive bacteria | thieme-connect.comd-nb.infospringermedizin.descispace.comnih.gov |

| Antifungal Activity | Various fungi and yeasts | thieme-connect.comarchivepp.comnih.govscispace.com |

| Effect on Cellular ATP Synthesis | Studied strains | thieme-connect.comnih.govscispace.com |

It is important to note that while the natural occurrence and certain biological activities of this compound have been documented, its potential in the specified areas of advanced materials science and as an industrial chemical remains to be explored through dedicated research.

Future Research Trajectories and Interdisciplinary Outlook in Polythiaalkane Chemistry

Development of Sustainable and Green Synthetic Methodologies for Complex Polythiaalkanes

The future synthesis of 2,3,5,6,8,10-hexathiaundecane and other complex polythiaalkanes will necessitate a shift towards more sustainable and environmentally benign methodologies. Green chemistry principles, such as maximizing atom economy, utilizing catalytic reagents, and employing safer solvents, will be paramount. mygreenlab.orgacs.org

Current synthetic strategies for organosulfur compounds often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. bdu.ac.in Future research should focus on developing catalytic approaches for the selective formation of the multiple carbon-sulfur and sulfur-sulfur bonds in this compound. This could involve the use of transition-metal catalysts or even metal-free catalytic systems. rsc.orgresearchgate.net

The application of innovative technologies such as microwave-assisted synthesis and continuous flow chemistry could also offer significant advantages. bdu.ac.inucc.ie These methods can lead to shorter reaction times, improved yields, and enhanced safety profiles. Furthermore, biocatalysis, using enzymes to perform specific bond formations, represents a particularly promising avenue for the green synthesis of polythiaalkanes, potentially offering unparalleled selectivity under mild, aqueous conditions. acs.org

| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Prospective) |

| Solvent | Chlorinated hydrocarbons | Water, supercritical CO₂, ionic liquids |

| Catalyst | Stoichiometric strong bases/acids | Recyclable heterogeneous catalysts, biocatalysts |

| Energy Input | High-temperature reflux | Microwave, ultrasound, ambient temperature |

| Atom Economy | Low | High |

| Waste Profile | High E-Factor (significant waste) | Low E-Factor (minimal waste) |

Exploration of Unprecedented Reactivity and Novel Transformations

The high density of sulfur atoms in this compound suggests a rich and largely unexplored reactive landscape. Future research should aim to uncover novel transformations of this polythiaalkane, moving beyond its current known biological activities. The multiple sulfur-sulfur and carbon-sulfur bonds within the molecule are potential sites for a variety of chemical reactions.

Investigations into the controlled cleavage and functionalization of the C–S bonds could lead to the development of new synthetic building blocks. rsc.orgresearchgate.net The presence of multiple dithioacetal and disulfide-like linkages suggests that this compound could be a precursor for the synthesis of novel sulfur-containing heterocycles or polymers through controlled ring-opening and polymerization reactions.

Furthermore, the potential for this molecule to undergo novel free-radical reactions or act as a ligand for metal complexes opens up exciting possibilities in catalysis and coordination chemistry. tandfonline.com The unique electronic properties conferred by the multiple sulfur atoms could lead to unprecedented reactivity when the molecule is subjected to electrochemical or photochemical conditions. mdpi.com

Advancements in In Situ Characterization Techniques for Reaction Monitoring

A detailed understanding of the synthesis and reactivity of this compound will be greatly facilitated by the application of advanced in situ characterization techniques. These methods allow for the real-time monitoring of chemical reactions, providing invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. rptu.denih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used in a flow setup (FlowNMR), is a powerful tool for tracking the formation and consumption of reactants, intermediates, and products during the synthesis of organosulfur compounds. ucc.ie In situ NMR could be employed to optimize reaction conditions for the synthesis of this compound and to study its subsequent transformations. nih.govrsc.orgresearchgate.net The use of advanced NMR techniques could also aid in the structural elucidation of any novel compounds derived from this polythiaalkane. rptu.de

Other spectroscopic techniques, such as in situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide complementary information about the changes in functional groups during a reaction. The combination of these in situ methods will be crucial for developing a comprehensive understanding of the chemistry of this compound.

| Technique | Information Gained for this compound Research |

| In Situ NMR | Real-time monitoring of species concentration, reaction kinetics, identification of intermediates. rptu.denih.govrsc.org |

| In Situ FTIR/Raman | Tracking changes in vibrational modes of S-S and C-S bonds, monitoring functional group transformations. |

| Mass Spectrometry | Identification of products and high-molecular-weight intermediates. |

Synergistic Research at the Interface of Synthetic Chemistry, Materials Science, and Theoretical Modeling

The unique structure of this compound makes it a prime candidate for interdisciplinary research, particularly at the intersection of synthetic chemistry, materials science, and theoretical modeling. wikipedia.orggtiit.edu.cnwashington.edulancaster.ac.uk The high sulfur content suggests its potential as a precursor for novel sulfur-rich polymers with interesting optical, electronic, or energy storage properties. mdpi.comnih.govresearchgate.net For instance, such polymers could find applications as cathode materials in high-capacity rechargeable batteries. nih.govresearchgate.net

Theoretical modeling, using computational methods like Density Functional Theory (DFT), will be instrumental in predicting the properties and reactivity of this compound and its derivatives. researchgate.netgrafiati.comtkk.fi These computational studies can guide synthetic efforts by identifying the most promising molecular targets for specific applications and by providing insights into reaction mechanisms. This synergistic approach, where theoretical predictions inform experimental work and experimental results validate theoretical models, will accelerate the discovery and development of new materials derived from this unique polythiaalkane.

The exploration of this compound could also extend to its use in the development of novel fluoroionophores or as a component in self-assembling systems, driven by the strong interactions of the sulfur atoms. acs.org Such research will require close collaboration between synthetic chemists, materials scientists, and theoretical chemists to fully realize the potential of this fascinating molecule. gtiit.edu.cnarxiv.org

Q & A

Basic: What spectroscopic and chromatographic methods are optimal for characterizing 2,3,5,6,8,10-Hexathiaundecane?

Methodological Answer:

Characterization should involve a combination of techniques to confirm molecular structure and purity.

- Gas Chromatography (GC): Use non-polar columns (e.g., SE-30 or Apiezon L) with isothermal conditions to determine retention indices. For example, squalane columns at 100°C have been effective for similar alkanes .

- Mass Spectrometry (MS): Pair GC with MS to identify fragmentation patterns, leveraging NIST databases for spectral matching .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to resolve sulfur-thioether linkages and confirm backbone connectivity.

- Cross-Validation: Integrate multiple methods (e.g., GC-MS, NMR, elemental analysis) to address potential artifacts or impurities .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

Reproducibility requires rigorous documentation of synthetic protocols and intermediate characterization.

- Stepwise Synthesis: Detail reaction conditions (e.g., solvent, temperature, catalyst) for each thioether bond formation.

- Purification: Use column chromatography or recrystallization, specifying solvent systems and retention factors.

- Batch Consistency: Report purity thresholds (e.g., ≥95% by GC) and validate via triplicate experiments .

- Safety Protocols: Follow guidelines for handling sulfur-containing compounds, including PPE (e.g., nitrile gloves, N95 masks) and ventilation .

Advanced: How should researchers design experiments to investigate the thermal stability of this compound under varying conditions?

Methodological Answer:

Adopt a factorial design to systematically evaluate variables:

- Independent Variables: Temperature (e.g., 25–200°C), oxygen exposure, and solvent polarity.

- Dependent Variables: Decomposition rate, sulfur oxidation products (e.g., sulfoxides), and polymer formation.

- Control Groups: Include inert atmosphere (N) trials to isolate oxidative vs. thermal degradation pathways.

- Analytical Tools: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) paired with GC-MS to track degradation products .

Advanced: How can computational modeling complement experimental studies of this compound’s reactivity?

Methodological Answer:

Integrate molecular dynamics (MD) and density functional theory (DFT) to predict reaction pathways:

- MD Simulations: Model solvent interactions and conformational flexibility using software like COMSOL Multiphysics .

- DFT Calculations: Calculate bond dissociation energies (BDEs) for sulfur-sulfur and sulfur-carbon bonds to identify reactive sites.

- Experimental Validation: Compare predicted intermediates (e.g., thiyl radicals) with ESR spectroscopy data .

Advanced: How to resolve contradictions in reported data on this compound’s solubility in polar solvents?

Methodological Answer:

Apply a theoretical framework to analyze discrepancies:

- Variable Isolation: Test solubility under controlled humidity, temperature, and solvent purity (e.g., HPLC-grade vs. technical-grade solvents).

- Theoretical Alignment: Link results to Hansen solubility parameters or COSMO-RS models to explain polarity-driven solubility trends .

- Meta-Analysis: Compare datasets across studies, noting methodological differences (e.g., shaking time, saturation detection methods) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves (0.28–0.38 mm thickness) and N95 masks to prevent dermal/ inhalation exposure .

- Ventilation: Conduct reactions in fume hoods to mitigate volatile byproducts.

- Spill Management: Absorb small spills with inert materials (e.g., vermiculite) and dispose as non-hazardous waste if toxicity is unclassified .

Advanced: How can researchers optimize the synthesis of this compound for scalability without industrial methods?

Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/Cu) for C-S bond formation efficiency.

- Flow Chemistry: Explore continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

- Green Chemistry Principles: Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Advanced: What strategies can address conflicting results in the compound’s environmental persistence studies?

Methodological Answer:

- Ecotoxicological Assays: Conduct standardized OECD tests (e.g., OECD 301 for biodegradability) under varied microbial consortia.

- Data Harmonization: Use weight-of-evidence approaches to reconcile discrepancies, prioritizing studies with robust controls .

- Longitudinal Tracking: Monitor degradation products in simulated ecosystems (e.g., microcosms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.